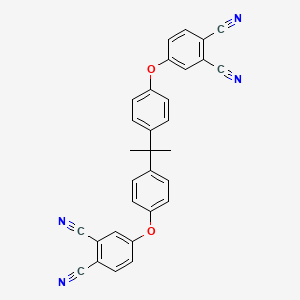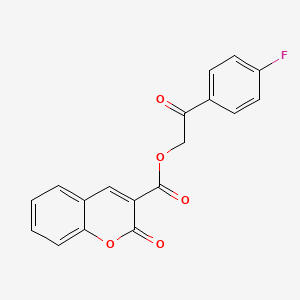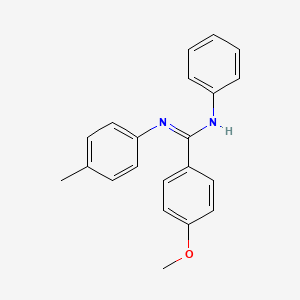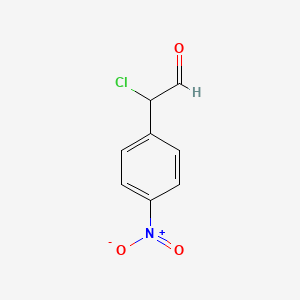![molecular formula C13H13N5O3S B10875450 2-({[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875450.png)
2-({[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a pyrimidine ring, a benzamide group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidine derivative with a thiol compound, often under mild conditions to avoid decomposition.
Coupling with Benzamide: The final step involves the coupling of the acetylated pyrimidine derivative with benzamide, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly those involving pyrimidine-based structures.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
Uniqueness
2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrimidine ring and the benzamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H13N5O3S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C13H13N5O3S/c14-9-5-10(19)18-13(17-9)22-6-11(20)16-8-4-2-1-3-7(8)12(15)21/h1-5H,6H2,(H2,15,21)(H,16,20)(H3,14,17,18,19) |
Clave InChI |
JOZYLOZHDKHSLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde O~1~-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10875371.png)


![11-benzyl-N-(2-morpholin-4-ylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10875388.png)
![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875401.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
![methyl 4-[({[5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875417.png)
![N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide](/img/structure/B10875419.png)

![2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10875428.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine](/img/structure/B10875435.png)

![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10875445.png)
